5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol
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Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 291.37 . The IUPAC name is 5-{4-[(difluoromethyl)sulfanyl]anilino}-1,3,4-thiadiazole-2-thiol . The InChI code is 1S/C9H7F2N3S3/c10-7(11)16-6-3-1-5(2-4-6)12-8-13-14-9(15)17-8/h1-4,7H,(H,12,13)(H,14,15) .Physical and Chemical Properties Analysis
This compound has a melting point of 135-136 degrees Celsius .Scientific Research Applications
Anticancer Properties
5-Amino-1,3,4-thiadiazole-2-thiol derivatives have been studied for their potential in anticancer applications. For instance, the pharmacophore hybridization approach, which involves the design of drug-like small molecules, has utilized 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. This approach has been explored for creating compounds with anticancer properties (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antifungal Activities
Compounds synthesized from 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated significant antibacterial and antifungal activities. Research indicates their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus niger (Hussain, Sharma, & Amir, 2008).
CNS Activity: Antidepressant and Anxiolytic
Research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which relate closely to the structure of 5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol, has shown promising antidepressant and anxiolytic properties. These compounds have been compared in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).
Antiviral Activity
Derivatives of 1,3,4-thiadiazole, a class to which this compound belongs, have been synthesized and tested for antiviral activities. Notably, some derivatives have shown effectiveness against viruses like the tobacco mosaic virus (Chen et al., 2010).
Corrosion Inhibition
Thiadiazole derivatives have been researched for their role in corrosion inhibition, particularly for materials like copper. Studies have shown that certain 1,3,4-thiadiazole derivatives can effectively prevent corrosion in acidic environments (Tang et al., 2009).
Future Directions
Properties
IUPAC Name |
5-[4-(difluoromethylsulfanyl)anilino]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3S3/c10-7(11)16-6-3-1-5(2-4-6)12-8-13-14-9(15)17-8/h1-4,7H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGGHGFEBPUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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